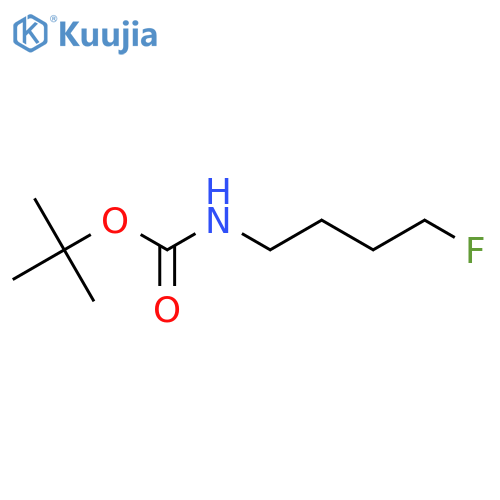Cas no 1857040-33-5 (tert-Butyl(4-fluorobutyl)carbamate)

tert-Butyl(4-fluorobutyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (4-fluorobutyl)carbamate
- SCHEMBL21093464
- 1857040-33-5
- tert-butyl N-(4-fluorobutyl)carbamate
- EN300-7293616
- tert-Butyl(4-fluorobutyl)carbamate
-
- インチ: 1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
- InChIKey: QUUJNCOQTBCHJX-UHFFFAOYSA-N
- ほほえんだ: FCCCCNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 191.13215698g/mol
- どういたいしつりょう: 191.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.3Ų
tert-Butyl(4-fluorobutyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7293616-5.0g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
| Enamine | EN300-7293616-0.1g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
| Enamine | EN300-7293616-10.0g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
| Enamine | EN300-7293616-2.5g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
| Enamine | EN300-7293616-1.0g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
| Enamine | EN300-7293616-0.05g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 0.05g |
$587.0 | 2025-03-11 | |
| Enamine | EN300-7293616-0.5g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 0.5g |
$671.0 | 2025-03-11 | |
| Enamine | EN300-7293616-0.25g |
tert-butyl N-(4-fluorobutyl)carbamate |
1857040-33-5 | 95.0% | 0.25g |
$642.0 | 2025-03-11 |
tert-Butyl(4-fluorobutyl)carbamate 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
tert-Butyl(4-fluorobutyl)carbamateに関する追加情報
Research Brief on tert-Butyl(4-fluorobutyl)carbamate (CAS: 1857040-33-5) in Chemical Biology and Pharmaceutical Applications
tert-Butyl(4-fluorobutyl)carbamate (CAS: 1857040-33-5) is a fluorinated carbamate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and targeted drug delivery systems. Its unique structural features, including the tert-butyl carbamate protecting group and the 4-fluorobutyl moiety, make it a valuable building block for medicinal chemistry applications.
Recent studies have focused on the synthetic utility of tert-Butyl(4-fluorobutyl)carbamate in the preparation of fluorinated analogs of therapeutic compounds. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins. Researchers at several academic institutions have reported novel synthetic routes to this compound, optimizing yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of fluorinated kinase inhibitors with improved pharmacokinetic properties.
In drug discovery programs, tert-Butyl(4-fluorobutyl)carbamate has shown particular promise as a precursor for PET (positron emission tomography) tracer development. The fluorine-18 labeled derivatives of this compound are being investigated as imaging agents for neurological disorders, leveraging the favorable nuclear properties of fluorine-18 for diagnostic applications. Recent preclinical studies have demonstrated the potential of these tracers in visualizing specific enzyme activities in the brain, offering new tools for neurodegenerative disease research.
The compound's mechanism of action in various biological systems has been the subject of ongoing investigation. Structural-activity relationship (SAR) studies have revealed that the fluorobutyl chain length significantly influences the compound's interaction with biological targets. Molecular modeling simulations suggest that the optimal four-carbon chain length provides the right balance between lipophilicity and steric constraints for target engagement. These findings were recently validated through crystallographic studies published in ACS Chemical Biology.
From a safety and toxicological perspective, preliminary assessments of tert-Butyl(4-fluorobutyl)carbamate indicate favorable profiles for pharmaceutical development. Recent in vitro studies have shown minimal cytotoxicity at therapeutic concentrations, though comprehensive in vivo toxicology studies are still underway. The compound's stability under physiological conditions has been confirmed through accelerated stability testing, with degradation products being well-characterized using advanced analytical techniques.
Looking forward, the pharmaceutical industry appears poised to expand applications of tert-Butyl(4-fluorobutyl)carbamate in several therapeutic areas. Ongoing clinical trials are investigating derivatives of this compound in oncology and CNS disorders, with preliminary results expected in late 2024. The development of continuous flow synthesis methods for this intermediate may address current challenges in large-scale production, potentially lowering costs and improving accessibility for research and therapeutic applications.
1857040-33-5 (tert-Butyl(4-fluorobutyl)carbamate) 関連製品
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)
- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)
- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)
- 1803545-14-3(3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide)
- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)
- 2171492-36-5(5F-Cumyl-P7aica)
- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)